molecular formula C21H22N2O3S2 B2397978 (Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 898425-46-2

(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2397978
CAS No.: 898425-46-2
M. Wt: 414.54
InChI Key: ODHJLJUDHMDJST-DQRAZIAOSA-N
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Description

The compound (Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide features a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3 and an isopropyl group at position 4. The benzamide moiety is modified with a methylsulfonyl group at the meta position.

Properties

IUPAC Name

3-methylsulfonyl-N-(6-propan-2-yl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-5-11-23-18-10-9-15(14(2)3)13-19(18)27-21(23)22-20(24)16-7-6-8-17(12-16)28(4,25)26/h5-10,12-14H,1,11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHJLJUDHMDJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of the allyl and isopropyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Research indicates that compounds with a benzothiazole moiety exhibit anticancer properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under review has not been extensively studied in clinical trials; however, related analogs have demonstrated significant cytotoxic effects against acute myeloid leukemia (AML) cells by targeting the FLT3 receptor, a common mutation in AML .

The proposed mechanism for the anticancer activity of benzothiazole derivatives includes:

  • Inhibition of Kinase Activity : Compounds similar to this compound have been identified as FLT3 inhibitors, which play a crucial role in cell signaling pathways that promote survival and proliferation of cancer cells .
  • Induction of Apoptosis : The ability to induce apoptosis through the activation of caspases has been documented in related compounds, suggesting a potential pathway for this compound as well .

Study 1: Cytotoxicity Against AML Cells

A study evaluated the cytotoxic effects of benzothiazole derivatives on MV4-11 cells (a model for AML). The compound exhibited IC50 values comparable to established FLT3 inhibitors, indicating strong potential as an anticancer agent .

CompoundIC50 (µM)Mechanism
Compound A0.5FLT3 inhibition
Compound B0.8Apoptosis induction
This compoundTBDTBD

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study on benzothiazole derivatives indicated that modifications at the 6-position significantly enhance biological activity. The presence of bulky groups like isopropyl increases hydrophobic interactions with target proteins, enhancing binding affinity .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that derivatives with similar structures exhibit manageable toxicity profiles at therapeutic doses .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including the compound , against Mycobacterium tuberculosis. The structure of benzothiazoles contributes to their ability to inhibit the growth of this pathogen.

  • Mechanism of Action : Benzothiazole derivatives are believed to interfere with the bacterial cell wall synthesis and metabolism, leading to effective bactericidal activity.
  • In Vitro Studies : Research indicates that compounds similar to (Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide exhibit minimum inhibitory concentrations (MIC) as low as 100 μg/mL against various strains of M. tuberculosis, showcasing significant antibacterial properties .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer potential. The compound demonstrates cytotoxic effects against several cancer cell lines.

  • Cell Line Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound enhances the overall efficacy of treatment protocols .

Neuroprotective Effects

Emerging research has suggested that benzothiazole derivatives could possess neuroprotective properties.

  • Mechanisms : These compounds may exert neuroprotective effects through antioxidant activity and modulation of neuroinflammatory pathways.
  • Preclinical Models : Animal models have demonstrated that these compounds can reduce neuronal damage in conditions such as Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including condensation and substitution reactions.

Synthetic Pathway

The synthetic route often includes:

  • Starting Materials : 3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-amine and methylsulfonyl chloride.
  • Reagents : Use of bases such as potassium carbonate to facilitate the reaction.

The following table summarizes key synthetic steps and yields:

StepReactionYield (%)
1Condensation of starting materials85
2Purification via recrystallization90

Structural Variants

Various structural modifications have been explored to enhance biological activity:

  • Substituting different alkyl groups on the benzothiazole ring.
  • Modifying the sulfonamide moiety to improve solubility and bioavailability.

Case Study 1: Antitubercular Efficacy

A study published in RSC Advances reported on a series of benzothiazole derivatives, including this compound, demonstrating significant antitubercular activity with an MIC value of 100 μg/mL against resistant strains .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values lower than those observed for standard chemotherapeutics .

Comparison with Similar Compounds

Key Observations :

  • The target’s benzo[d]thiazole core provides greater aromatic stability compared to the [1,3,4]-thiadiazole cores in analogs .
  • Bulky substituents (allyl, isopropyl) may reduce intermolecular interactions compared to phenyl or methyl groups in analogs, affecting crystallinity and solubility.
2.2. Physical and Spectroscopic Properties
Property Target Compound (Hypothesized) Compound 6 Compound 8a Compound 4g
Melting Point (°C) Likely >200 (bulky groups) 160 290 200
IR C=O Stretch (cm⁻¹) ~1670–1690 (sulfonyl) 1606 1679, 1605 1690, 1638
^1H-NMR Shifts Allyl (δ ~5–6), Isopropyl (δ ~1–3) Isoxazole-H (δ 7.95–8.13) Pyridinyl-H (δ 8.04–8.39) Acryloyl-H (δ 7.36–7.72)

Analysis :

  • The target’s allyl and isopropyl groups would produce distinct NMR signals compared to the aromatic protons in analogs .
  • The sulfonyl group may downfield-shift adjacent protons in NMR due to its electron-withdrawing nature.

Q & A

Q. What are the key synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions .
  • Step 2: Allylation at the 3-position using allyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Sulfonylation at the 6-position with methylsulfonyl chloride, followed by benzamide coupling via condensation reactions . Characterization:
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry.
  • Mass spectrometry validates molecular weight and fragmentation patterns .
  • HPLC ensures >95% purity .

Q. What preliminary assays are used to screen its biological activity?

  • In vitro antiproliferative assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing via broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition studies (e.g., COX-2, kinase assays) to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control: Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates in condensation steps .
  • Catalyst use: Pd(OAc)₂ improves allylation efficiency (yield increase from 60% to 85%) .
  • Purification: Gradient column chromatography (hexane/EtOAc) resolves stereoisomeric impurities .

Q. What strategies resolve contradictions in reported biological activities of benzo[d]thiazole derivatives?

  • Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., allyl vs. ethyl groups) on target binding .
  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal validation: Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities independently .

Q. How can the mechanism of action be elucidated for this compound?

  • Target identification: CRISPR-Cas9 screening or affinity-based proteomics (e.g., pull-down assays with biotinylated probes) .
  • Molecular docking: Simulate interactions with potential targets (e.g., tubulin, DNA topoisomerases) using AutoDock Vina .
  • Pathway analysis: RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

  • Forced degradation studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) .
  • Stability-indicating HPLC: Monitor degradation products under accelerated storage conditions .
  • LC-MS/MS identifies oxidative or hydrolytic by-products (e.g., sulfoxide formation) .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral chromatography separates enantiomers post-synthesis .
  • Circular dichroism (CD) verifies the Z-configuration of the imine bond .
  • X-ray crystallography resolves absolute configuration in crystalline forms .

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